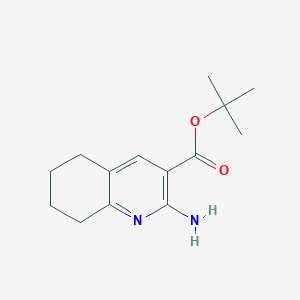![molecular formula C20H17FO4S B2867498 1-(4-Fluorophenyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one CAS No. 290839-61-1](/img/structure/B2867498.png)
1-(4-Fluorophenyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one, also known as FS-33, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(4-Fluorophenyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one is believed to exert its therapeutic effects through the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in inflammation and the immune response. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, as well as decrease the infiltration of immune cells in inflamed tissues. Additionally, this compound has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluorophenyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be studied in vitro and in vivo. However, there are also limitations to its use. This compound has low solubility in water, which can make it difficult to administer in animal models. Additionally, its effects may vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for research on 1-(4-Fluorophenyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one. It could be studied further for its potential therapeutic applications in cancer, inflammation, and diabetes. Additionally, its effects on other signaling pathways and enzymes could be explored. Further studies could also investigate the optimal dose and duration of treatment for this compound, as well as its safety and toxicity. Overall, this compound has shown promising potential for therapeutic use, and further research could lead to the development of new treatments for various diseases.
Métodos De Síntesis
1-(4-Fluorophenyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 2-furancarboxaldehyde, followed by the addition of 4-methylbenzenesulfonyl chloride and sodium hydride. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(furan-2-yl)-3-(4-methylphenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4S/c1-14-4-10-17(11-5-14)26(23,24)20(19-3-2-12-25-19)13-18(22)15-6-8-16(21)9-7-15/h2-12,20H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYITXMCRDTSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)
![Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate](/img/structure/B2867420.png)
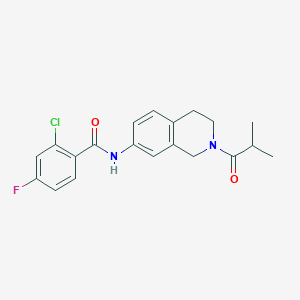
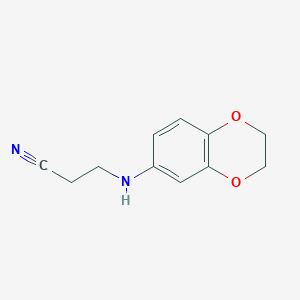
![1-benzyl-N-(3,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867423.png)
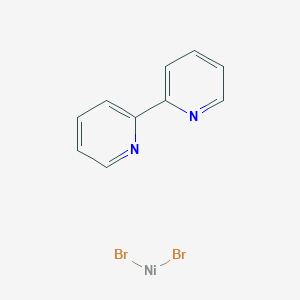
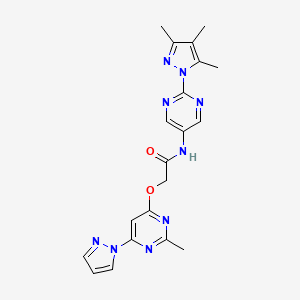
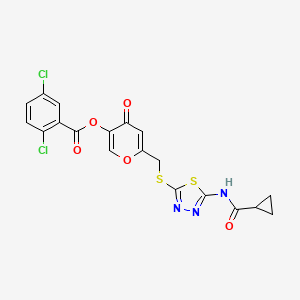
![6-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867429.png)
![N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2867431.png)
![4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2867433.png)
